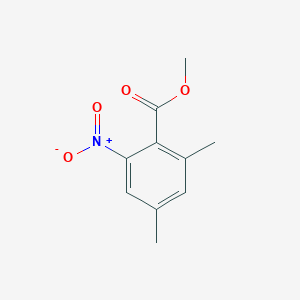

2,4-diméthyl-6-nitrobenzoate de méthyle

Vue d'ensemble

Description

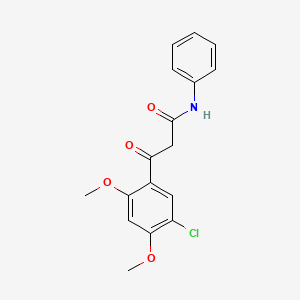

Synthesis Analysis

The synthesis of “Methyl 2,4-dimethyl-6-nitrobenzoate” involves the reaction between 2,4-dimethyl-6-nitrophenol and methyl chloroformate. Nitration of methyl benzoate is an example of electrophilic substitution . The carbonyl group withdraws electron density from the ring deactivating it towards electrophilic substitution .

Molecular Structure Analysis

The molecular formula of “Methyl 2,4-dimethyl-6-nitrobenzoate” is C10H11NO4 . The average mass is 209.20 g/mol .

Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Physical and Chemical Properties Analysis

The boiling point of “Methyl 2,4-dimethyl-6-nitrobenzoate” is 314.24°C . The melting point ranges from -13 °C to 106 °C .

Applications De Recherche Scientifique

Catalyseurs dans les réactions chimiques

Les composés de benzoate de méthyle, y compris le 2,4-diméthyl-6-nitrobenzoate de méthyle, peuvent être préparés en faisant réagir divers acides benzoïques avec du méthanol en utilisant un catalyseur acide . Dans une étude, les acides solides de solides métalliques de zirconium fixés avec diverses substances ont été étudiés . Les catalyseurs métalliques de zirconium avec du Ti fixé présentaient la meilleure activité .

Agents aromatisants

Le benzoate de méthyle a une saveur fruitée et peut être utilisé dans les sirops d'ananas, de fraise et de cerise . Il agit également comme solvant dans le caoutchouc de résine .

Applications pharmaceutiques

Le p-bromobenzoate de méthyle, un type de benzoate de méthyle, est la principale matière première du pémétrexed disodique, un médicament anticancéreux . Il est également utilisé dans la synthèse de la diglitine A , un composé antifongique .

Matériaux optiques non linéaires

Les matériaux optiques non linéaires organiques, tels que le 2,4-dinitrophénolate de 4-méthylpyridinium, peuvent être utilisés dans un large éventail de domaines technologiques . Il s'agit notamment des oscillateurs paramétriques optiques, de l'imagerie et de la spectroscopie THz, du mélange de fréquences, des capteurs optiques, du stockage de données optiques, des dispositifs de mémoire optique 3D et des modulateurs électro-optiques à haut rendement .

Considérations environnementales

La synthèse du benzoate de méthyle est catalysée par divers acides inorganiques et organiques . Cependant, ces acides ne sont pas récupérables, et une grande quantité d'eau est nécessaire pour les nettoyer . Par conséquent, une grande quantité d'eaux usées est produite au cours de ce processus, polluant l'environnement . Des acides solides sont en cours de développement pour une utilisation dans les réactions de synthèse d'esters comme alternative aux acides courants .

Recherche et développement

L'étude des composés de benzoate de méthyle, y compris le this compound, contribue au développement de nouveaux catalyseurs, à la découverte de nouvelles applications pharmaceutiques et à l'avancement de la technologie optique .

Mécanisme D'action

Target of Action

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Mode of Action

Nitro compounds can undergo various chemical reactions, including reduction to amines and reaction with nucleophiles. The exact mode of action would depend on the specific conditions and reactants present .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Nitro compounds, in general, can be absorbed in the body and can undergo metabolism, often through reduction. They can be distributed in various tissues and are eventually excreted .

Result of Action

The result of the action of a nitro compound can vary widely, depending on its specific structure and the biological system in which it is present. Some nitro compounds are used as drugs and can have therapeutic effects, while others can be toxic .

Action Environment

The action of a nitro compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. These factors can affect the compound’s stability, reactivity, and efficacy .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Methyl 2,4-dimethyl-6-nitrobenzoate plays a significant role in biochemical reactions, particularly in the nitration processes. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of many compounds. The interaction with these enzymes often leads to the formation of reactive intermediates that can further react with other biomolecules. Additionally, Methyl 2,4-dimethyl-6-nitrobenzoate can interact with glutathione, a crucial antioxidant in cells, leading to the formation of conjugates that are more easily excreted from the body .

Cellular Effects

Methyl 2,4-dimethyl-6-nitrobenzoate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant response elements, enhancing the cell’s ability to combat oxidative damage . Furthermore, Methyl 2,4-dimethyl-6-nitrobenzoate can modulate the expression of genes involved in detoxification processes, thereby influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of Methyl 2,4-dimethyl-6-nitrobenzoate involves its interaction with various biomolecules. At the molecular level, the compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, Methyl 2,4-dimethyl-6-nitrobenzoate can induce changes in gene expression by interacting with transcription factors such as Nrf2. This interaction leads to the activation of antioxidant response elements, resulting in increased expression of genes involved in oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2,4-dimethyl-6-nitrobenzoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2,4-dimethyl-6-nitrobenzoate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Methyl 2,4-dimethyl-6-nitrobenzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of Methyl 2,4-dimethyl-6-nitrobenzoate can result in toxic or adverse effects, including oxidative stress and cellular damage .

Metabolic Pathways

Methyl 2,4-dimethyl-6-nitrobenzoate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with other biomolecules. The compound can also interact with glutathione, leading to the formation of conjugates that are more easily excreted from the body. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of Methyl 2,4-dimethyl-6-nitrobenzoate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of Methyl 2,4-dimethyl-6-nitrobenzoate within tissues can also be affected by its interactions with transporters and binding proteins .

Subcellular Localization

Methyl 2,4-dimethyl-6-nitrobenzoate is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound can be directed to particular organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and oxidative stress response. The subcellular localization of Methyl 2,4-dimethyl-6-nitrobenzoate is crucial for its activity and function within the cell .

Propriétés

IUPAC Name |

methyl 2,4-dimethyl-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-4-7(2)9(10(12)15-3)8(5-6)11(13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSFSPBEOCPHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695840 | |

| Record name | Methyl 2,4-dimethyl-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35562-53-9 | |

| Record name | Methyl 2,4-dimethyl-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1452953.png)

![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)

![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)

![5-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1452960.png)

![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)

![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)

![tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1452970.png)